6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine
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Overview
Description
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C9H8BrN3. It is a member of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-cyclopropylpyrazine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide .
Scientific Research Applications
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is employed in studies investigating its effects on various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-cyclopropylimidazo[1,2-a]pyrazine
- 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyridines
Uniqueness
6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of a cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and related fields .
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-8-cyclopropylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-5-13-4-3-11-9(13)8(12-7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
ACDLNFVEFXZOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CN3C2=NC=C3)Br |
Origin of Product |
United States |
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